6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one
Overview
Description
4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol is a heterocyclic compound that features a fused ring system combining pyridine, furan, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: Reagents like carboxylic acid chlorides and bases are used under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cyclization reactions can produce more complex fused ring systems.
Scientific Research Applications
4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent and tyrosine kinase inhibitor.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and analgesic activities.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-ol is unique due to its fused ring system, which combines pyridine, furan, and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2/c10-7-6-5(12-9(14)13-7)4-2-1-3-11-8(4)15-6/h1-3H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZMWVIBKXLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(NC(=O)N=C23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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